1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro-

描述

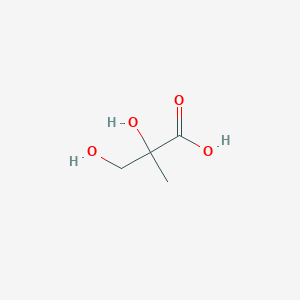

“1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro-” is also known as Dopamine . It is a catecholamine neurotransmitter used to treat hemodynamic imbalances, poor perfusion of vital organs, low cardiac output, and hypotension . It is derived from tyrosine and is the precursor to norepinephrine and epinephrine . Dopamine is a major transmitter in the extrapyramidal system of the brain, and important in regulating movement .

Synthesis Analysis

The biosynthesis of dopamine is a two-step process starting with the amino acid L-tyrosine. A second phenol group is added to the benzene ring of L-tyrosine forming levodopa, which is more commonly called L-dopa. This process is catalyzed by the enzyme tyrosine hydroxylase .

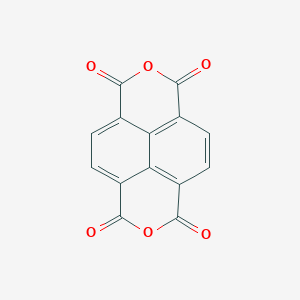

Molecular Structure Analysis

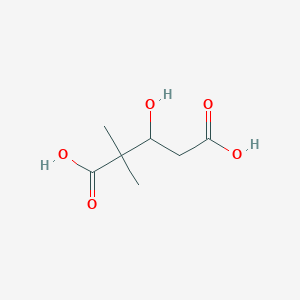

A molecular orbital study on the conformational properties of dopamine [1,2-benzenediol-4(2-aminoethyl)] and dopamine cation has been reported . The study presents optimized geometries, relative stabilities, dipole moments, and electron charge distributions for the relevant conformational states of the studied molecules .

Chemical Reactions Analysis

Dopamine is a precursor to norepinephrine which in turn is used to synthesize epinephrine in the body . Both of these molecules are hormones. Dopamine also acts as a neurohormone .

Physical And Chemical Properties Analysis

The molecular weight of “1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro-” is 153.18 . It is also known as 4-(2-Aminoethyl)benzene-1,2-diol .

科学研究应用

Formation in Biomass Burning

1,2-Benzenediol is known to be emitted from biomass burning. It's a reaction product of phenol with OH radicals. A study highlighted its significant role as a secondary organic aerosol (SOA) precursor. Reactions with OH and NO3 radicals in the presence of NOx produce 4-nitrocatechol, a major SOA product, which is semivolatile and found in atmospheric aerosol particles (Finewax, de Gouw, & Ziemann, 2018).

Molecular Electronic Device Application

A molecule containing a nitroamine redox center, which is structurally similar to 1,2-benzenediol, has been used in molecular electronic devices. These devices exhibit negative differential resistance and a high on-off peak-to-valley ratio, highlighting potential applications in electronic and molecular computing (Chen, Reed, Rawlett, & Tour, 1999).

Role in Antimicrobial Activities

1,2-Benzenediol isolated from persimmon roots and its structural analogs have demonstrated potent antimicrobial activities against various food-borne bacteria. These findings suggest potential applications in eco-food supplements (Kim & Lee, 2014).

Catalytic and Acidity Studies

1,2-Benzenedisulfonimide and its derivatives, including those with nitro groups, have shown to be effective Bronsted acid catalysts. These compounds have potential applications in catalysis, where they can facilitate various chemical reactions (Barbero et al., 2013).

Synthesis of Novel Compounds

1,2-Benzenediol derivatives have been utilized in the synthesis of novel compounds with various applications, including anthelmintic activities and molecular docking studies (Satyendra et al., 2015).

安全和危害

If inhaled, the victim should be moved into fresh air. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . In case of eye contact, rinse cautiously with water for at least 15 minutes . If ingested, rinse mouth but do not induce vomiting .

属性

IUPAC Name |

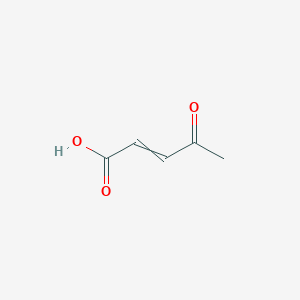

4-(2-aminoethyl)-5-nitrobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c9-2-1-5-3-7(11)8(12)4-6(5)10(13)14/h3-4,11-12H,1-2,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWRYVJRKWPEFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)[N+](=O)[O-])CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448788 | |

| Record name | 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- | |

CAS RN |

21581-49-7 | |

| Record name | 6-Nitrodopamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21581-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。